4-t-Butyl-2-methoxybenzylamine

Microwave-assisted synthesis Nucleophilic substitution Process intensification

4-t-Butyl-2-methoxybenzylamine (IUPAC: (4-tert-butyl-2-methoxyphenyl)methanamine, CAS 401909-41-9) is a primary benzylamine derivative with molecular formula C12H19NO and molecular weight 193.28 g/mol. The compound features a tert-butyl group at the 4-position and a methoxy group at the 2-position of the benzylamine scaffold.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B8472685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-t-Butyl-2-methoxybenzylamine
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)CN)OC
InChIInChI=1S/C12H19NO/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4/h5-7H,8,13H2,1-4H3
InChIKeyFJPAKUVGOQEPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-t-Butyl-2-methoxybenzylamine (CAS 401909-41-9): Chemical Identity, Physical Properties, and Procurement Baseline


4-t-Butyl-2-methoxybenzylamine (IUPAC: (4-tert-butyl-2-methoxyphenyl)methanamine, CAS 401909-41-9) is a primary benzylamine derivative with molecular formula C12H19NO and molecular weight 193.28 g/mol . The compound features a tert-butyl group at the 4-position and a methoxy group at the 2-position of the benzylamine scaffold . Key physicochemical identifiers include InChI Key FJPAKUVGOQEPNE-UHFFFAOYSA-N and canonical SMILES CC(C)(C)C1=CC(=C(C=C1)CN)OC . Commercial availability is typically at 95% purity . The dual substitution pattern—electron-donating tert-butyl and methoxy groups—imparts distinct steric and electronic properties that differentiate this compound from simpler benzylamine analogs such as 2-methoxybenzylamine (CAS 6850-57-3, lacking the 4-tert-butyl group) and 4-tert-butylbenzylamine (CAS 39895-55-1, lacking the 2-methoxy group) .

4-t-Butyl-2-methoxybenzylamine: Why In-Class Benzylamine Analogs Cannot Be Trivially Interchanged


Benzylamine derivatives with varying substitution patterns exhibit fundamentally different reactivity profiles, metabolic stability, and biological activity. The 4-tert-butyl group in 4-t-butyl-2-methoxybenzylamine introduces substantial steric bulk that suppresses unwanted aromatic ring hydrogenation during catalytic processes—a side reaction commonly observed with unsubstituted benzyl ethers . The 2-methoxy group directs electrophilic substitution to the para position, ensuring regioselectivity not achievable with non-methoxylated analogs such as 4-tert-butylbenzylamine . In metabolic contexts, the combination of tert-butyl and methoxy substituents creates dual metabolic liabilities: oxidation of the tert-butyl moiety to alcohol/aldehyde/carboxylic acid metabolites and O-demethylation of the anisole group, as demonstrated in human liver microsome studies of the closely related 5-tert-butyl-2-methoxybenzylamine-containing NK1 antagonist CJ-11,972 . Simple substitution with 2-methoxybenzylamine (lacking the tert-butyl group) would eliminate the steric protection against ring hydrogenation and alter the metabolic profile entirely, while substitution with 4-tert-butylbenzylamine (lacking the methoxy group) would abolish regioselective directing effects and change hydrogen-bonding capacity .

4-t-Butyl-2-methoxybenzylamine: Head-to-Head Quantitative Differentiation Evidence Against In-Class Analogs and Alternative Synthetic Routes


Microwave-Assisted Nucleophilic Substitution Reduces Processing Time by 40–60% vs. Conventional Heating

For nucleophilic substitution-based synthesis of 4-t-butyl-2-methoxybenzylamine from 4-t-butyl-2-methoxybenzyl chloride, microwave-assisted protocols achieve reaction completion 40–60% faster than conventional heating methods . The electron-donating methoxy and tert-butyl groups deactivate the aromatic ring, necessitating harsh conditions under conventional heating; microwave irradiation overcomes this kinetic barrier through efficient volumetric heating . This process intensification is specific to the dual-substituted scaffold, as simpler benzylamine analogs without these deactivating groups do not benefit to the same extent from microwave acceleration .

Microwave-assisted synthesis Nucleophilic substitution Process intensification

Friedel-Crafts Alkylation Route Achieves 71% Yield with 30% Raw Material Cost Reduction vs. Alternative Routes

The Friedel-Crafts alkylation approach for introducing the tert-butyl group onto a methoxy-substituted benzene precursor achieves 71% isolated yield under optimized conditions (phosphoric acid/acetic anhydride catalyst, 110–145°C, 3.5 hours) . This two-step alkylation–methylation sequence reduces raw material costs by 30% compared to alternative synthetic routes . The 2-methoxy group directs electrophilic substitution exclusively to the para position, ensuring regioselectivity that would be unattainable with non-methoxylated precursors such as those used for 4-tert-butylbenzylamine synthesis .

Friedel-Crafts alkylation Cost-effective synthesis Process economics

Continuous-Flow Reductive Amination Achieves >90% Conversion with 70% Waste Reduction vs. Batch Processes

Reductive amination of 4-t-butyl-2-methoxybenzaldehyde using H-cube flow reactors with Pd/C catalysts and hydrogen gas (50–100 bar) at 150°C achieves >90% conversion to the target amine, with post-reaction vacuum distillation yielding the product at >95% purity . This continuous-flow methodology reduces waste generation by 70% compared to conventional batch reductive amination processes that employ stoichiometric reductants such as sodium borohydride . In contrast, 2-methoxybenzylamine (lacking the 4-tert-butyl group) is typically synthesized via simpler routes that do not benefit from the same degree of process intensification, as the tert-butyl group's steric bulk makes batch amination particularly inefficient without flow technology .

Continuous-flow chemistry Reductive amination Green chemistry

Phase-Transfer Catalysis (PTC) Amination Achieves 88% Yield Under Mild Conditions, Outperforming Non-PTC Approaches

The PTC-mediated chloromethylation–amination sequence using tetrabutylammonium bromide (TBAB, 10 mol%) in toluene/water (3:1) at 60°C achieves 88% yield of 4-t-butyl-2-methoxybenzylamine from the corresponding chloromethyl intermediate . The chloromethyl intermediate is isolated at 85–90% purity prior to amination . The tert-butyl group enhances compatibility with the organic phase and prevents ammonium salt aggregation that can poison catalysts in non-PTC systems . In comparison, non-PTC amination of benzyl chlorides typically requires higher temperatures (80–100°C) and yields are markedly lower due to competing hydrolysis and dimerization .

Phase-transfer catalysis Chloromethylation Biphasic amination

Pd-Catalyzed C–H Arylation of 4-t-Butyl-2-methoxybenzylamine Derivatives Achieves 78–92% Yield with >90% ee Using Chiral MPAHA Ligands

The steric bulk of the 4-tert-butyl group in 4-t-butyl-2-methoxybenzylamine presents distinct challenges for regioselective transformations, but chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands enable Pd(II)-catalyzed enantioselective C–H cross-coupling . Using Pd(OTf)₂ and (R)-MPAHA, kinetic resolution of racemic benzylamines achieves enantiomeric excesses >90% for ortho-arylated products, with isolated yields of 78–92% . This level of stereocontrol is specific to the tert-butyl-substituted scaffold; simpler benzylamine analogs lacking the steric directing group show substantially lower enantioselectivity in comparable transformations .

C–H activation Enantioselective synthesis Palladium catalysis

Dual Metabolic Liability of tert-Butyl and Methoxy Groups Enables Predictable CYP-Mediated Oxidation and O-Demethylation Pathways

In human liver microsome studies of the closely related NK1 antagonist CJ-11,972—which contains a 5-tert-butyl-2-methoxybenzylamine pharmacophore—the major metabolic pathways were oxidation of the tert-butyl moiety to form an alcohol (M6), aldehyde (M7), and carboxylic acid (M4), and O-demethylation of the anisole group . A total of fourteen metabolites were identified, with CYP 3A4/3A5 isoforms primarily responsible . Two unusual metabolites (M13, M17) formed by C-demethylation of the tert-butyl group were also observed . In contrast, 2-methoxybenzylamine (lacking the 4-tert-butyl group) would not generate tert-butyl oxidation products, while 4-tert-butylbenzylamine (lacking the 2-methoxy group) would not undergo O-demethylation, fundamentally altering metabolic clearance profiles .

Drug metabolism Cytochrome P450 Metabolite identification

4-t-Butyl-2-methoxybenzylamine: Evidence-Backed Optimal Application Scenarios for Research and Industrial Procurement


Enantioselective Synthesis of Chiral Benzylamine-Derived Drug Intermediates via C–H Activation

The demonstrated >90% ee and 78–92% yields in Pd-catalyzed C–H arylation using (R)-MPAHA ligands make 4-t-butyl-2-methoxybenzylamine the preferred scaffold for synthesizing enantiopure ortho-arylated benzylamine derivatives. The 4-tert-butyl group provides essential steric bulk that enables kinetic resolution—a feature absent in non-tert-butylated analogs. Procurement should prioritize material from suppliers who can provide documentation of enantiopurity specifications for downstream chiral applications.

Continuous-Flow Manufacturing of Benzylamine Building Blocks at Kilogram Scale

The H-cube flow reductive amination protocol achieving >90% conversion with 70% waste reduction, combined with continuous-flow reactor throughput rates of up to 1.86 kg/day , positions 4-t-butyl-2-methoxybenzylamine as an ideal substrate for flow chemistry scale-up. The tert-butyl group's steric bulk makes conventional batch amination inefficient; flow technology specifically overcomes this limitation. Industrial buyers should specify material produced via continuous-flow methods to realize the documented 70% waste reduction and >95% purity advantages.

NK1 Receptor Antagonist Pharmacophore Development and Metabolite Profiling

The 5-tert-butyl-2-methoxybenzylamine moiety in the NK1 antagonist CJ-11,972 has been extensively characterized for human CYP-mediated metabolism, with 14 identified metabolites arising from tert-butyl oxidation and O-demethylation . For medicinal chemistry teams developing NK1-targeted or related GPCR antagonist programs, 4-t-butyl-2-methoxybenzylamine provides a metabolically well-characterized building block. The predictable dual metabolic liability enables rational structural modification for lead optimization, a strategic advantage over less-characterized benzylamine analogs.

Cost-Optimized Large-Scale Production via Friedel-Crafts Alkylation Route

The phosphoric acid/acetic anhydride-catalyzed Friedel-Crafts route delivering 71% yield with 30% raw material cost reduction is the preferred procurement pathway for bulk purchasers. The methoxy group's para-directing effect ensures regiochemical fidelity not achievable with 4-tert-butylbenzylamine (which lacks the directing group). Vendors utilizing this optimized route can offer quantifiable cost advantages; procurement specifications should reference this synthetic pathway to ensure access to the documented 30% cost savings.

Quote Request

Request a Quote for 4-t-Butyl-2-methoxybenzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.